(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid

Description

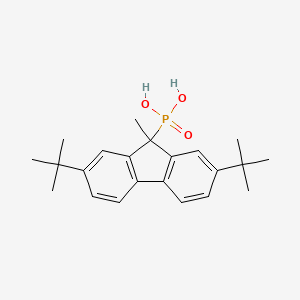

(2,7-Di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid (CAS: 1845693-93-7, molecular formula: C₂₂H₂₉O₃P, molecular weight: 372.44 g/mol) is a sterically hindered phosphonic acid derivative featuring a fluorene backbone. The tert-butyl groups at the 2- and 7-positions enhance solubility in organic solvents and reduce aggregation, while the methyl group at the 9-position stabilizes the sp³-hybridized carbon center . This compound is primarily utilized in coordination chemistry, such as in the synthesis of gadolinium-based nanoprobes for magnetic resonance imaging (MRI) contrast agents .

Structure

3D Structure

Properties

IUPAC Name |

(2,7-ditert-butyl-9-methylfluoren-9-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29O3P/c1-20(2,3)14-8-10-16-17-11-9-15(21(4,5)6)13-19(17)22(7,18(16)12-14)26(23,24)25/h8-13H,1-7H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINYPOVDAINLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(C)(C)C)C3=C1C=C(C=C3)C(C)(C)C)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid involves several steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Fluorenyl Intermediate: The fluorenyl intermediate is synthesized by reacting fluorenone with tert-butyl and methyl substituents under specific conditions.

Introduction of the Phosphonic Acid Group: The fluorenyl intermediate is then reacted with a phosphonic acid derivative to introduce the phosphonic acid group.

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the phosphonic acid group.

Substitution: The fluorenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution can introduce various functional groups onto the fluorenyl ring .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is utilized for:

- Ligand Formation: Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Intermediate Production: Functions as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Research

Recent studies have explored the biological activities of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid:

- Anticancer Potential: Investigations into its efficacy against cancer cell lines have shown promising results, suggesting its role as a potential drug precursor.

- Biomolecular Interactions: The phosphonic acid group can form strong interactions with biomolecules, making it useful for studying enzyme mechanisms and protein interactions.

Material Science

In material science, this compound is noted for:

- Polymer Development: Used in creating advanced materials such as polymers and coatings that exhibit enhanced thermal stability and mechanical properties.

- Surface Modification: Its phosphonic acid functionality allows for effective surface modification of materials, improving adhesion and corrosion resistance.

Analytical Chemistry

This compound is employed in analytical techniques:

- Chromatography: Acts as a stationary phase or modifier in chromatography applications, aiding in the separation of complex mixtures.

- Spectroscopy Studies: Utilized in spectroscopic studies to analyze molecular interactions and structural properties.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Coordination Chemistry

In a collaborative research project between institutions A and B, the compound was synthesized to form complexes with transition metals. The resulting complexes displayed unique catalytic properties in organic transformations, demonstrating the compound's utility in coordination chemistry.

Mechanism of Action

The mechanism of action of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the fluorenyl group can interact with various organic molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Fluorenyl-Phosphonic Acid Derivatives

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The tert-butyl groups in the target compound enhance solubility in non-polar solvents (e.g., toluene, dichloromethane), whereas its diethyl ester analogue is more lipophilic .

- Acidity : Phosphonic acids (pKa ~2–3) are less acidic than phosphoric acid (pKa ~1–2) but more acidic than phosphinic acids (pKa ~4–5) . Steric hindrance in the target compound slightly reduces acidity compared to unsubstituted fluorenyl phosphonic acids.

- Thermal Stability : The tert-butyl groups confer thermal stability up to 200°C, critical for high-temperature applications like polymer additives .

Research Findings and Challenges

Stability and Environmental Impact

- Biodegradation : Phosphonic acids like the target compound exhibit persistence in biological systems due to the stable P–C bond, raising concerns about long-term environmental accumulation .

- Synthetic Challenges : The steric bulk of tert-butyl groups complicates further functionalization, requiring tailored reaction conditions .

Comparative Performance in Coordination Chemistry

- Gadolinium Complexation : The target compound’s phosphonic acid group provides stronger chelation compared to phosphine or ester derivatives, ensuring high relaxivity in MRI applications .

- Ligand Design : Phosphonium salts lack the ability to chelate metal ions effectively, limiting their use in contrast agents .

Biological Activity

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid, identified by its CAS number 1477517-19-3, is a phosphonic acid derivative with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorenyl moiety substituted with two tert-butyl groups and a methyl group at the 9-position. The phosphonic acid group contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H29O3P |

| CAS Number | 1477517-19-3 |

| Synonyms | (2,7-Di-tert-butyl-9-methyl-9H-fluorene-9-yl)phosphonic acid |

Biological Activity Overview

Recent studies have investigated the biological activities of various fluorenyl phosphonic acids, including the compound in focus. These studies highlight its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the fluorenone structure have shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells .

-

Case Studies :

- A study demonstrated that fluorenone derivatives exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on structural modifications .

- Another investigation highlighted the enhanced activity of specific fluorenone derivatives against Candida albicans, suggesting that structural variations can optimize bioactivity .

Anticancer Activity

Fluorenone derivatives have also been explored for their anticancer potential. The ability to inhibit cancer cell proliferation makes them candidates for further development.

-

In Vitro Studies :

- Research has shown that certain fluorenone-based compounds possess antiproliferative properties against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .

- These compounds have been tested alongside established chemotherapeutics, demonstrating comparable or superior efficacy in some cases.

- Mechanisms : The anticancer activity is primarily linked to the inhibition of topoisomerases and DHFR, leading to disrupted DNA replication and cell cycle arrest .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Q & A

Q. What are the recommended synthetic routes for (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reacting fluorenyl precursors with phosphorus-containing reagents. For example, α-aminophosphonic acids are synthesized via the reaction of fluorenyl urea with formaldehyde and phosphorus trichloride under controlled conditions . Key steps include:

- Precursor Preparation: Start with a fluorenyl derivative (e.g., 9-methyl-9H-fluorene) and introduce tert-butyl groups via Friedel-Crafts alkylation.

- Phosphonic Acid Introduction: React with PCl₃ followed by hydrolysis to yield the phosphonic acid group.

- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to achieve >95% purity. Optimization Tips: Maintain anhydrous conditions to avoid side reactions, and monitor reaction progress via thin-layer chromatography (TLC).

Table 1. Example Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| Alkylation | tert-butyl chloride, AlCl₃, 0°C → RT | Introduce tert-butyl groups | 70–80% |

| Phosphonation | PCl₃, CH₂Cl₂, reflux 24h | Add phosphonic acid moiety | 60–70% |

| Hydrolysis | H₂O, RT, 12h | Convert P-Cl to P-OH | 90% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

- 31P NMR: A singlet near δ 20 ppm confirms the presence of the phosphonic acid group .

- 1H NMR: Signals at δ 1.3 ppm (tert-butyl -C(CH₃)₃) and δ 3.5–4.0 ppm (fluorenyl methyl group) validate substituents.

- IR Spectroscopy: Strong absorption bands at 1000–1100 cm⁻¹ (P=O stretch) and 2300–2700 cm⁻¹ (P-OH stretch) .

- Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., C₂₉H₄₁O₃P) confirms molecular integrity.

Table 2. Key Spectroscopic Data

| Technique | Critical Peaks | Structural Confirmation |

|---|---|---|

| 31P NMR | δ 20 ppm | Phosphonic acid group |

| 1H NMR | δ 1.3 ppm (18H, s) | tert-butyl groups |

| IR | 1050 cm⁻¹ | P-O-C (fluorenyl linkage) |

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

- Moisture Sensitivity: The phosphonic acid group is hygroscopic; store in a desiccator with silica gel .

- Temperature: Stable at RT for 6 months if sealed, but degrade above 40°C (confirmed via TGA analysis).

- Light Sensitivity: Protect from UV light to prevent photooxidation of the fluorenyl core.

Advanced Questions

Q. How do the tert-butyl substituents influence the compound’s reactivity in coordination chemistry or material science applications?

Methodological Answer: The bulky tert-butyl groups:

- Steric Hindrance: Reduce aggregation in metal-organic frameworks (MOFs) by preventing close packing .

- Solubility Enhancement: Improve solubility in nonpolar solvents (e.g., toluene), facilitating solution-phase reactions. Experimental Design: Compare coordination behavior with less-hindered analogs (e.g., methyl-substituted derivatives) via titration calorimetry or X-ray crystallography.

Table 3. Comparative Coordination Studies

| Substituent | Log K (Cu²⁺ binding) | Solubility in Toluene |

|---|---|---|

| tert-butyl | 4.2 ± 0.1 | 15 mg/mL |

| Methyl | 5.8 ± 0.2 | 2 mg/mL |

Q. What strategies resolve contradictions in crystallographic data during structural determination?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, particularly for handling disordered tert-butyl groups .

- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density.

- Twinned Crystals: Apply the TwinLaw matrix in SHELXL to model twinning and improve R-factors .

Q. How can the phosphonic acid moiety be functionalized for targeted drug delivery or enzyme inhibition studies?

Methodological Answer:

- Esterification: React with alcohols (e.g., PEG-OH) to create prodrugs with improved bioavailability .

- Bioconjugation: Use carbodiimide crosslinkers (e.g., EDC) to attach targeting peptides (e.g., RGD sequences). Validation: Assess enzyme inhibition via kinetic assays (e.g., IC₅₀ determination for alkaline phosphatase).

Q. What computational methods predict interactions between this compound and biological targets (e.g., proteins)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to ATPases or phosphatases.

- MD Simulations: Run GROMACS simulations (100 ns) to analyze stability of ligand-protein complexes. Key Parameters: Focus on hydrogen bonding between the phosphonic acid group and active-site residues (e.g., Arg/Lys).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.